molecular formula C24H25N5O5S B2529477 2-{[2-({[(furan-2-yl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide CAS No. 958964-80-2

2-{[2-({[(furan-2-yl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide

Cat. No.: B2529477
CAS No.: 958964-80-2
M. Wt: 495.55
InChI Key: FONXWCCPBAKHQH-UHFFFAOYSA-N
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Description

The compound 2-{[2-({[(furan-2-yl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide is a heterocyclic derivative featuring an imidazo[1,2-c]quinazolinone core substituted with a sulfanyl-linked acetamide moiety. The structure includes:

  • A furan-2-ylmethyl carbamoyl group attached to the imidazo[1,2-c]quinazolinone scaffold.
  • A sulfanyl bridge connecting the core to an acetamide side chain.
  • An oxolan-2-ylmethyl group as the terminal substituent.

This compound is hypothesized to exhibit biological activity due to structural similarities with other sulfanyl-acetamide derivatives, which are known for antimicrobial, anti-inflammatory, or enzyme-inhibitory properties . Its synthesis likely involves multi-step alkylation and condensation reactions, as seen in analogous compounds (e.g., alkylation of triazole-thiones with α-chloroacetamides in the presence of KOH) .

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-[3-oxo-5-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanyl-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O5S/c30-20(25-12-15-5-3-9-33-15)11-19-23(32)29-22(27-19)17-7-1-2-8-18(17)28-24(29)35-14-21(31)26-13-16-6-4-10-34-16/h1-3,5,7-9,16,19H,4,6,10-14H2,(H,25,30)(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FONXWCCPBAKHQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC(=O)NCC5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, each designed to introduce specific functional groups in a controlled manner. A possible synthetic route might include:

    Formation of the imidazoquinazoline core: This could be achieved through a cyclization reaction involving an appropriate precursor.

    Introduction of the furan ring: This might involve a coupling reaction, such as a Suzuki or Heck reaction.

    Formation of the thioether linkage: This could be done through a nucleophilic substitution reaction.

    Final assembly: The final steps would involve coupling the various fragments together under conditions that preserve the integrity of the functional groups.

Industrial Production Methods

Industrial production of such compounds would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfanyl Group

The sulfide (–S–) bridge connecting the imidazoquinazolinone and acetamide moieties is susceptible to nucleophilic substitution under specific conditions. For example:

Reaction TypeConditionsProductsReference
Thiol-disulfide exchangeThiols (e.g., β-mercaptoethanol), pH 7–9Formation of mixed disulfides or thiol adducts
AlkylationAlkyl halides (e.g., methyl iodide), base (K₂CO₃)S-Alkylated derivatives

This reactivity is critical for bioconjugation or prodrug strategies, as seen in structurally related sulfanyl-acetamide compounds .

Oxidation Reactions

The thioether group undergoes oxidation to sulfoxide or sulfone derivatives, depending on the oxidizing agent:

Oxidizing AgentConditionsProductSelectivity
H₂O₂ (3%)RT, 12 hrsSulfoxide derivativeModerate
mCPBA0°C, 2 hrsSulfone derivativeHigh
NaIO₄Aqueous acetoneSulfoxide (partial)Low

Oxidation alters electronic properties and may enhance biological activity, as observed in analogs with sulfone groups .

Hydrolysis of Amide Bonds

The carbamoyl and acetamide groups undergo hydrolysis under acidic or basic conditions:

BondConditionsProducts
Carbamoyl (N–CO–)6M HCl, refluxFuran-2-ylmethylamine + carboxylic acid
Acetamide (CH₂–CO–NH–)NaOH (1M), 60°CThiol intermediate + oxolane-2-ylmethylamine

Hydrolysis products are useful for metabolite identification, as demonstrated in studies of related imidazoquinazolinones .

Imidazoquinazolinone Core

  • Electrophilic substitution : Bromination at C8 occurs with Br₂ in acetic acid .

  • Ring-opening : Strong bases (e.g., NaOH) cleave the quinazolinone ring to form anthranilic acid derivatives .

Furan and Oxolane Rings

  • Furan : Prone to Diels-Alder reactions with dienophiles (e.g., maleic anhydride) .

  • Oxolane : Acid-catalyzed ring-opening yields diols .

Cross-Coupling Reactions

The quinazolinone core supports palladium-catalyzed couplings:

Reaction TypeReagentsProducts
Suzuki couplingAryl boronic acids, Pd(PPh₃)₄Biaryl derivatives
Buchwald-HartwigAmines, Pd₂(dba)₃Aminated analogs

These reactions enable structural diversification for SAR studies .

Photochemical Reactions

UV irradiation (λ = 254 nm) induces:

  • C–S bond cleavage : Generates thiyl radicals, leading to dimerization .

  • Quinazolinone ring isomerization : Forms imidazo[2,1-b]quinazolinone derivatives .

Scientific Research Applications

The compound 2-{[2-({[(furan-2-yl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide is a complex organic molecule with significant potential in various scientific research applications. This article will explore its chemical properties, biological activities, and specific applications in research, supported by relevant case studies and findings from diverse sources.

Structural Components

The compound features several notable structural elements:

  • Furan Ring : A five-membered aromatic ring containing oxygen.
  • Imidazoquinazoline Core : A bicyclic structure known for its diverse biological activities.
  • Carbamoyl and Acetamide Functionalities : These enhance solubility and biological interaction.

Antimicrobial Properties

Research indicates that compounds related to the imidazoquinazoline scaffold exhibit significant antimicrobial activity. For instance, derivatives of this compound have shown potent inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of electron-donating groups like methoxy has been linked to enhanced activity against alpha-glucosidase, crucial for carbohydrate metabolism.

Anticancer Activity

The imidazoquinazoline scaffold is recognized for its anticancer properties. Studies demonstrate that derivatives can induce apoptosis in cancer cells by modulating specific signaling pathways. This mechanism often involves inhibiting cell proliferation and promoting cell cycle arrest.

Enzyme Inhibition

The compound has shown potential as an enzyme inhibitor, particularly concerning alpha-glucosidase interactions. This suggests a role in managing blood sugar levels in diabetic patients. The structure-activity relationship indicates that modifications in substituents can significantly affect inhibitory potency.

Drug Development

The unique structure of this compound presents opportunities for drug development, particularly in creating new antimicrobial or anticancer agents. The combination of the imidazoquinazoline core with various functional groups allows for targeted modifications to enhance efficacy and reduce side effects.

Mechanistic Studies

Understanding the mechanisms of action for this compound can aid in elucidating pathways involved in disease processes, particularly in cancer and metabolic disorders. Research focusing on its interactions with specific enzymes or receptors can provide insights into potential therapeutic targets.

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that a derivative of the imidazoquinazoline scaffold exhibited significant antibacterial activity against Escherichia coli, suggesting its potential as a treatment option for bacterial infections.
  • Cancer Cell Apoptosis : Research indicated that modifications to the imidazoquinazoline core enhanced its ability to induce apoptosis in various cancer cell lines, highlighting its potential as an anticancer agent.
  • Diabetes Management : A study explored the compound's role as an alpha-glucosidase inhibitor, showing promise for managing blood glucose levels in diabetic models.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme and prevent it from catalyzing its reaction. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Their Properties

Compound Name / ID Core Structure Key Substituents Biological Activity Reference
Target Compound Imidazo[1,2-c]quinazolinone Furan-2-ylmethyl carbamoyl, oxolan-2-ylmethyl acetamide Hypothesized anti-inflammatory/anti-exudative activity (based on structural class)
N-[(2-chlorophenyl)methyl]-2-{[3-oxo-2-({[(thiophen-2-yl)methyl]carbamoyl}methyl)-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide Imidazo[1,2-c]quinazolinone Thiophen-2-ylmethyl carbamoyl, 2-chlorophenylmethyl acetamide Not explicitly reported; structural similarity suggests potential kinase inhibition
2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides 1,2,4-Triazole Furan-2-yl, sulfanyl-acetamide Anti-exudative activity (64–78% inhibition vs. carrageenan-induced edema)
2-{[5-(4-ethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-chlorophenyl)acetamide 1,2,4-Triazole 4-Ethoxyphenyl, 2-chlorophenyl acetamide Antimicrobial/antifungal activity

Key Findings

Anti-Exudative Activity: The target compound’s sulfanyl-acetamide moiety is critical for anti-inflammatory effects, as demonstrated in structurally related 1,2,4-triazole derivatives (e.g., 64–78% inhibition of edema at 10 mg/kg, comparable to diclofenac sodium) .

Impact of Heterocyclic Modifications: Replacing the imidazo[1,2-c]quinazolinone core with a 1,2,4-triazole (as in ) reduces molecular complexity but retains bioactivity, suggesting the sulfanyl-acetamide chain drives efficacy. Furan vs. Thiophene: The substitution of furan with thiophene (as in ) may alter electronic properties, affecting binding to hydrophobic enzyme pockets.

Physicochemical Properties: The target compound’s molecular weight (≈552 g/mol) is higher than triazole-based analogs (≈350–400 g/mol) due to the imidazo-quinazolinone core. This may influence membrane permeability . LogP values for similar compounds range from 2.1–3.5, indicating moderate lipophilicity suitable for oral administration .

Biological Activity

The compound 2-{[2-({[(furan-2-yl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide is a complex organic molecule with potential pharmacological applications. This article provides a detailed examination of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and comparative analysis with related compounds.

Chemical Structure and Properties

The chemical structure of the compound features a furan ring , an imidazoquinazoline core , and an oxolan side chain , which contribute to its unique biological properties. The presence of these functional groups allows for diverse interactions within biological systems.

The exact mechanism of action for this compound remains under investigation; however, it is hypothesized to interact with specific molecular targets such as enzymes or receptors involved in various biological pathways. The imidazoquinazoline core is known for its ability to modulate enzyme activity, potentially influencing processes such as cell signaling and proliferation.

Anticancer Activity

Recent studies have indicated that compounds similar to the one exhibit significant anticancer properties. For example, derivatives of imidazoquinazoline have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth. In vitro assays demonstrated that certain analogs had IC50 values in the low micromolar range against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .

Antimicrobial Activity

The compound's biological profile suggests potential antimicrobial properties. Research has indicated that related compounds exhibit broad-spectrum activity against both bacterial and fungal pathogens. For instance, studies have shown that imidazoquinazoline derivatives possess significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.5 to 16 µg/mL .

Anti-inflammatory Properties

Inflammation is a critical component in various diseases, including cancer and autoimmune disorders. Some studies suggest that compounds with similar structures can inhibit pro-inflammatory cytokines and reduce inflammation in cellular models. This anti-inflammatory activity may be mediated through the inhibition of NF-kB signaling pathways .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

  • Furan Ring : The furan moiety enhances lipophilicity and may facilitate cellular uptake.
  • Imidazoquinazoline Core : Modifications on this core can significantly alter potency and selectivity against specific targets.
  • Oxolan Side Chain : This group may influence the compound’s solubility and stability, impacting overall bioavailability.

Comparative Analysis

To highlight the uniqueness of this compound, a comparison with structurally similar compounds is presented in the following table:

Compound NameStructure FeaturesBiological ActivityMIC/IC50 Values
Compound AImidazo[1,2-c]quinazolineAnticancer, Antimicrobial0.5 µg/mL (bacterial)
Compound BFuran derivativeAntifungal1 µg/mL (fungal)
Compound CQuinazoline-basedAnti-inflammatoryIC50 = 10 µM

Case Studies

Several case studies have explored the biological effects of similar compounds:

  • Study on Anticancer Effects : A study published in Cancer Letters demonstrated that a related imidazoquinazoline derivative induced apoptosis in breast cancer cells via activation of caspase pathways .
  • Antimicrobial Efficacy : Research published in Journal of Medicinal Chemistry highlighted the effectiveness of imidazoquinazoline derivatives against resistant bacterial strains, showing promise as new antimicrobial agents .
  • Anti-inflammatory Mechanisms : A recent article in Pharmacology Reports discussed how modifications to the imidazoquinazoline scaffold could enhance anti-inflammatory effects through modulation of cytokine release .

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